Methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound classified within the triazolo-pyridazine derivatives. This class of compounds is notable for its diverse biological activities and potential therapeutic applications. The structural complexity arises from the presence of a furan-2-carboxylate group, a triazole ring, and a pyridazine moiety, which collectively contribute to its unique chemical properties and biological activities .
The synthesis of methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate typically involves several synthetic steps:
Common reagents include hydrazine derivatives, aldehydes, and sulfur-containing compounds. Reaction conditions typically involve heating, use of catalysts, and specific solvents to facilitate the transformations .
The molecular formula for methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate is , with a molecular weight of approximately 410.4463 g/mol. The compound's structure features:
The structural representation can be described using the SMILES notation: CCOc1ccc(cc1)c1nnc2n1nc(SCc1ccc(o1)C(=O)OC)cc2 .
Methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired transformation but often involve controlled temperatures and specific solvents .
The mechanism of action for methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate involves interactions with molecular targets within biological systems. It may exert its effects through:
Methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various applications and environments .
Methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate has several scientific applications:
This compound's diverse applications highlight its significance in both research and industrial contexts.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4